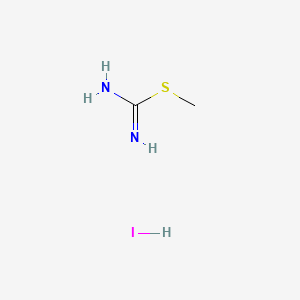

Methyl aminomethanimidothioate hydroiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXAECSQJSRSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Methylthiouronium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

218.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-95-8 | |

| Record name | Carbamimidothioic acid, methyl ester, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiouronium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4338-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-methylthiouronium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Aminomethanimidothioate Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl aminomethanimidothioate hydroiodide, a versatile reagent also known as S-methylisothiourea hydroiodide. This compound serves as a crucial building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, including alkyl/acyl guanidines and pyrimidine derivatives.[1][2][3] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: S-Alkylation of Thiourea

The most prevalent and straightforward pathway for the synthesis of this compound is the S-alkylation of thiourea.[4] This reaction involves the nucleophilic attack of the sulfur atom in thiourea on a methylating agent. For the preparation of the hydroiodide salt, methyl iodide is the reagent of choice.[5] The overall reaction is robust and proceeds with good efficiency.

The synthesis can be conceptually broken down into the following key stages:

-

Reaction Setup: Thiourea is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, to facilitate the reaction.

-

S-Methylation: Methyl iodide is added to the thiourea solution. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion.

-

Product Formation: The resulting product is the stable S-methylisothiouronium iodide salt, also known as this compound.

-

Isolation and Purification: The product, being a salt, often precipitates from the reaction mixture upon cooling or with the addition of a less polar co-solvent. It can then be isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound and related salts.

| Parameter | Value | Notes and References |

| Molecular Formula | C₂H₇IN₂S | [6] |

| Molecular Weight | 218.06 g/mol | [1][6] |

| Melting Point | 82 °C | [1] |

| CAS Number | 4338-95-8 | [1][2][3][6][7] |

| Typical Yield (Sulfate Salt) | 79-84% | Based on the synthesis of the sulfate salt using methyl sulfate.[8] |

Experimental Protocols

While a specific detailed protocol for the hydroiodide salt was not found in a single source, the following procedure is a well-established method for the analogous S-methylation of thiourea to form the sulfate salt, which can be adapted for the synthesis of the hydroiodide salt by substituting methyl sulfate with methyl iodide.

Key Experiment: Synthesis of S-Methylisothiourea Sulfate (Adaptable for Hydroiodide)

This protocol is based on the procedure published in Organic Syntheses for the preparation of S-methylisothiourea sulfate.[8]

Materials:

-

Thiourea (finely divided)

-

Methyl Iodide (in place of methyl sulfate)

-

Methanol or Ethanol (as solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, dissolve thiourea in a suitable amount of methanol. For guidance, the synthesis of the sulfate salt uses 152 g of thiourea in 70 cc of water, which is then supplemented with ethanol.[8] A similar molar concentration in methanol would be a good starting point.

-

Addition of Methylating Agent: Slowly add a stoichiometric equivalent of methyl iodide to the stirred thiourea solution. The reaction is expected to be exothermic.

-

Reaction: The mixture is then typically stirred at room temperature or gently heated under reflux to ensure the completion of the reaction. Reaction times can vary, but monitoring by techniques like TLC can be employed. For the sulfate salt, the mixture is refluxed for one hour after the initial vigorous reaction.[8]

-

Crystallization and Isolation: After the reaction is complete, the mixture is allowed to cool. The product may crystallize out upon cooling. If not, the addition of a less polar solvent like diethyl ether can induce precipitation.[9]

-

Filtration and Washing: The precipitated solid is collected by suction filtration. The filter cake is washed with small portions of cold solvent (e.g., a mixture of methanol and diethyl ether or just diethyl ether) to remove any unreacted starting materials and impurities.[8][9]

-

Drying: The purified this compound is then dried, for instance, in a vacuum oven at a moderate temperature.

Visualized Pathways and Workflows

Synthesis Pathway of this compound

Caption: S-Alkylation of Thiourea with Methyl Iodide.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis.

References

- 1. This compound CAS#: 4338-95-8 [amp.chemicalbook.com]

- 2. This compound | 4338-95-8 [chemicalbook.com]

- 3. This compound | 4338-95-8 [amp.chemicalbook.com]

- 4. Thiourea - Wikipedia [en.wikipedia.org]

- 5. Solid phase synthesis and application of trisubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

S-Methylisothiourea Hydroiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) is a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, demonstrating a degree of selectivity for the inducible isoform (iNOS). This technical guide provides a detailed overview of the discovery, history, and key experimental data related to S-Methylisothiourea hydroiodide. It includes a historical account of its synthesis, a summary of its inhibitory activity against NOS isoforms, detailed experimental protocols for its preparation and for the assessment of its inhibitory properties, and a description of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and History

The significance of S-Methylisothiourea surged with the discovery of its potent inhibitory effects on nitric oxide synthases (NOS). This discovery positioned SMT and other isothiourea derivatives as valuable tools for studying the physiological and pathological roles of nitric oxide.[6]

Mechanism of Action

S-Methylisothiourea functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at its binding site.[6] The isothiourea moiety of SMT is a key structural feature responsible for this competitive inhibition.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms

The inhibitory potency of S-Methylisothiourea (SMT) against the different NOS isoforms has been quantified in various studies. The following table summarizes key inhibitory constants (IC₅₀ and Kᵢ values) reported in the literature. It is important to note that experimental conditions can influence these values.

| Compound | Isoform | Species | IC₅₀ (µM) | Kᵢ (nM) | Reference(s) |

| S-Methylisothiourea (SMT) | iNOS | Mouse | - | - | [6] |

| S-Methylisothiourea (SMT) | eNOS | Bovine | - | - | [6] |

| S-Methyl-L-thiocitrulline | nNOS | Human | - | 1.2 | [7] |

| S-Methyl-L-thiocitrulline | iNOS | Human | - | 34 | [7] |

| S-Methyl-L-thiocitrulline | eNOS | Human | - | 11 | [7] |

| S-Ethyl-L-thiocitrulline | nNOS | Human | - | 0.5 | [7] |

| S-Ethyl-L-thiocitrulline | iNOS | Human | - | 17 | [7] |

| S-Ethyl-L-thiocitrulline | eNOS | Human | - | 24 | [7] |

Note: Direct IC₅₀ and Kᵢ values for S-Methylisothiourea were not consistently available across comparable studies in the initial search. The table includes data for closely related and functionally similar compounds to provide context for the inhibitory profile of S-substituted isothioureas.

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide

This protocol is based on the general method of alkylating thiourea with an alkyl halide.

Materials:

-

Thiourea (CH₄N₂S)

-

Methyl iodide (CH₃I)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution: In a round-bottom flask, dissolve thiourea in methanol.

-

Addition of Methyl Iodide: To the stirred solution, slowly add an equimolar amount of methyl iodide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 1-2 hours.

-

Crystallization: After the reflux period, allow the solution to cool to room temperature. S-Methylisothiourea hydroiodide will precipitate out of the solution. For enhanced crystallization, the solution can be further cooled in an ice bath.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified S-Methylisothiourea hydroiodide crystals in a desiccator or under vacuum.

Determination of NOS Inhibition using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite (NO₂⁻).

Materials:

-

Cell lysate or purified NOS enzyme

-

L-arginine (substrate)

-

NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)

-

S-Methylisothiourea hydroiodide (inhibitor)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

-

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the NOS enzyme source, L-arginine, and all necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of S-Methylisothiourea hydroiodide to the appropriate wells. Include a control well with no inhibitor.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Griess Reagent Addition: Add Solution A of the Griess reagent to each well, followed by a brief incubation at room temperature. Then, add Solution B to each well. A pink to magenta color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well. Calculate the percentage of inhibition for each concentration of S-Methylisothiourea hydroiodide and determine the IC₅₀ value.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for S-Methylisothiourea hydroiodide.

Griess Assay Experimental Workflow

Caption: Workflow for determining NOS inhibition using the Griess assay.

Signaling Pathway of Nitric Oxide and its Inhibition by S-Methylisothiourea

Caption: Inhibition of the iNOS signaling pathway by S-Methylisothiourea.

Downstream Signaling Pathways

The inhibition of nitric oxide synthase by S-Methylisothiourea has significant downstream consequences due to the multifaceted role of nitric oxide (NO) as a signaling molecule.[8] The primary and most well-characterized downstream target of NO is soluble guanylate cyclase (sGC).[9][10]

Upon its production by NOS, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.[8][11] This canonical NO/sGC/cGMP pathway is central to many physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[10][12]

By inhibiting NOS, S-Methylisothiourea effectively blocks the production of NO, thereby preventing the activation of sGC and the subsequent rise in intracellular cGMP levels. This leads to the attenuation of all downstream signaling events mediated by the canonical NO pathway. For instance, in the context of inflammation where iNOS is often upregulated, SMT can reduce excessive vasodilation and modulate the immune response.[13][14] Studies have shown that SMT can alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration, effects that are linked to the reduction of pro-inflammatory cytokines and adhesion molecules.[14]

Beyond the canonical pathway, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation of proteins, which is a post-translational modification that can alter protein function.[8] Inhibition of NO production by SMT would also impact these signaling modalities.

Conclusion

S-Methylisothiourea hydroiodide is a historically significant and pharmacologically important compound. Its role as a potent, competitive inhibitor of nitric oxide synthase has made it an invaluable tool for elucidating the complex roles of nitric oxide in health and disease. This technical guide has provided a comprehensive overview of its history, mechanism of action, inhibitory properties, and the signaling pathways it modulates, along with detailed experimental protocols. This information is intended to support further research and development efforts in the scientific community.

References

- 1. Isothiouronium - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Thiourea -> S-Me isothiourea -> MeSCN - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 5. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]

- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide signaling | Abcam [abcam.com]

- 12. anygenes.com [anygenes.com]

- 13. Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Methyl Aminomethanimidothioate Hydroiodide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl aminomethanimidothioate hydroiodide, also known as S-methylisothiourea hydroiodide, is a highly valuable and versatile reagent in modern organic chemistry. Its unique structural features make it a cornerstone for the construction of two critical classes of nitrogen-containing compounds: guanidines and pyrimidines. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this reagent, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a pale yellow solid that is typically stored at 2-8°C.[1] Key physical and spectroscopic data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 4338-95-8 | [2] |

| Molecular Formula | C₂H₇IN₂S | [3] |

| Molecular Weight | 218.06 g/mol | [3] |

| Melting Point | 82 °C | [1] |

| Appearance | Pale yellow solid | [1] |

| Storage | 2-8°C | [1] |

| ¹H NMR | Data not available in searched literature | |

| ¹³C NMR | Data not available in searched literature | |

| IR Spectrum | Data not available in searched literature |

Synthesis of this compound

The preparation of this compound is a straightforward S-alkylation of thiourea with methyl iodide. This reaction proceeds readily due to the high nucleophilicity of the sulfur atom in thiourea.

Experimental Protocol: Synthesis from Thiourea and Methyl Iodide

A general procedure for the synthesis of S-alkylisothiouronium salts involves the direct reaction of thiourea with an alkyl halide.[4] The following protocol is adapted for the synthesis of the hydroiodide salt:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 1-3 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound in good yield. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Core Application: Guanylation of Amines

One of the most prominent applications of this compound is as a guanylating agent. It provides a reliable and efficient method for the conversion of primary and secondary amines into the corresponding guanidines, a functional group of significant importance in medicinal chemistry and natural product synthesis.

The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol as a leaving group.

Experimental Protocol: General Procedure for Guanylation

-

Reaction Setup: In a suitable flask, dissolve the primary or secondary amine (1.0 eq) in a solvent such as ethanol, methanol, or DMF.

-

Addition of Reagent: Add this compound (1.0-1.2 eq) to the amine solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting amine is consumed (monitored by TLC). In some cases, the addition of a base like triethylamine or potassium carbonate can be beneficial to neutralize the hydroiodide salt and facilitate the reaction.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue can be purified by crystallization or column chromatography on silica gel to yield the desired guanidinium salt.

Synthesis of Pyrimidine Derivatives

This compound serves as a key building block in the synthesis of 2-aminopyrimidine derivatives. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction mechanism involves the initial condensation of the amidine moiety of the S-methylisothiourea with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Aminopyrimidines

-

Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide or sodium hydroxide to generate the enolate.

-

Addition of Reagent: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated at reflux for several hours. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and the solvent is evaporated. The residue is then treated with water, and the resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Catalytic Applications

While primarily used as a stoichiometric reagent, there are reports of this compound and related S-alkylisothioureas acting as catalysts. One notable, albeit less common, application is in the rearrangement of penicillin 1-oxides.[1] The exact mechanism of this catalytic transformation is not well-documented in readily available literature but likely involves the reversible formation of a sulfenic acid intermediate. Further research in this area could unveil novel catalytic activities of this versatile compound.

Conclusion

This compound is an indispensable tool for organic chemists, offering efficient and reliable pathways for the synthesis of guanidines and pyrimidines. Its ease of preparation and reactivity make it a preferred choice in both academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire further investigations into its synthetic potential.

References

An In-depth Technical Guide on the Core Properties of 2-Methyl-2-isothiourea Hydriodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-isothiourea hydriodide, also known as S-methylisothiouronium iodide, is an organic salt that serves as a versatile reagent in chemical synthesis. It belongs to the isothiourea class of compounds, which are isomers of thiourea. While much of the biological research has focused on its sulfate counterpart, S-methylisothiourea sulfate, as a potent inhibitor of nitric oxide synthase (NOS), the hydriodide salt remains a key intermediate in the synthesis of various guanidine-containing compounds and other pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties of 2-Methyl-2-isothiourea Hydriodide, including its chemical and physical characteristics, synthesis, and analytical methods, while also contextualizing its potential biological relevance based on the activities of its closely related analogs.

Chemical and Physical Properties

2-Methyl-2-isothiourea Hydriodide is a white solid at room temperature. The fundamental properties are summarized in the tables below. It is important to note that while data for the hydriodide salt is provided where available, some properties are reported for the free base or the more extensively studied sulfate salt.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Synonyms | S-Methylisothiouronium iodide, S-Methylisothiourea hydroiodide, 2-Methylisothiouronium iodide | [1] |

| CAS Number | 4338-95-8 | [1] |

| Molecular Formula | C₂H₇IN₂S | [1] |

| Molecular Weight | 218.06 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 82 °C | [3] |

| Solubility | Soluble in alcohol.[2] Specific quantitative data in various solvents is not readily available. | |

| pKa (of S-Methylisothiourea) | 9.83 | [4][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | methyl carbamimidothioate;hydroiodide | [1] |

| InChI | InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H | [1] |

| InChIKey | LFXAECSQJSRSTP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CSC(=N)N.I | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-Methyl-2-isothiourea Hydriodide is the S-alkylation of thiourea with methyl iodide.[2]

General Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where the sulfur atom of thiourea attacks the methyl group of methyl iodide.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a similar S-methylisothiourea derivative and provides a likely effective method.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 molar equivalent) in a suitable alcohol solvent, such as ethanol.

-

Addition of Methyl Iodide: To the stirred solution of thiourea, add methyl iodide (1 molar equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary, but a typical duration is around 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for the recrystallization of similar salts is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol or methanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether or hexanes) to induce precipitation. The solid is triturated with a non-polar solvent like diethyl ether to wash away unreacted starting materials and byproducts.[2] The purified crystals are then collected by filtration and dried under vacuum.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of 2-Methyl-2-isothiourea Hydriodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons (S-CH₃) and a broad signal for the amine protons (-NH₂). The chemical shift of the S-methyl group would likely appear in the range of 2.0-3.0 ppm. The amine protons are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals: one for the S-methyl carbon and another for the isothiourea carbon (C=N). The S-methyl carbon would resonate in the upfield region, while the isothiourea carbon would appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary amine groups.

-

C=N stretching: A strong absorption in the region of 1600-1650 cm⁻¹ due to the C=N double bond stretching.

-

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

-

C-S stretching: Weaker absorptions in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion of the free base (2-Methyl-2-isothiourea) would be observed. The fragmentation pattern would likely involve the loss of the methyl group or other characteristic fragments of the isothiourea core.

Biological Activity and Signaling Pathways

While there is a lack of specific biological studies on 2-Methyl-2-isothiourea Hydriodide, its close analog, S-methylisothiourea (SMT) , typically used as the sulfate salt, is a well-documented inhibitor of nitric oxide synthase (NOS) enzymes.[6][7][8] SMT exhibits some selectivity for the inducible nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[7]

The inhibition of NOS by SMT has been shown to have various physiological effects, including:

-

Cardiovascular Effects: As a NOS inhibitor, SMT can cause an increase in blood pressure (vasopressor effect).[5]

-

Anti-inflammatory and Chondroprotective Effects: SMT has demonstrated anti-inflammatory and cartilage-protective properties in in-vitro models of osteoarthritis.[4]

Signaling Pathway: Nitric Oxide Synthesis Inhibition

The primary mechanism of action of S-methylisothiourea is the competitive inhibition of nitric oxide synthase. NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. S-methylisothiourea, as an arginine analog, competes with the natural substrate for the active site of the enzyme.

Conclusion

2-Methyl-2-isothiourea Hydriodide is a valuable synthetic intermediate with well-defined chemical properties. While its direct biological applications have not been as extensively explored as its sulfate counterpart, its role as a precursor to pharmacologically active compounds is significant. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its core properties and handling. Further research is warranted to elucidate the specific biological activities of the hydriodide salt and to determine if it shares the NOS-inhibiting properties of the more commonly studied sulfate salt.

References

- 1. S-methylthiouronium iodide | C2H7IN2S | CID 197812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a cornerstone in modern organic synthesis, offering a powerful and versatile toolkit for the construction of complex molecular architectures. Their unique ability to act as hydrogen-bond donors allows them to function as highly effective organocatalysts, while their inherent reactivity makes them invaluable building blocks for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of the core applications of thiourea derivatives in synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanistic pathways and workflows.

Thiourea Derivatives as Organocatalysts

Chiral thiourea derivatives have gained significant prominence as organocatalysts, primarily due to their capacity to activate electrophiles and stabilize transition states through double hydrogen bonding.[1] This non-covalent mode of catalysis offers a mild and environmentally friendly alternative to traditional metal-based catalysts.[1] Bifunctional thioureas, which incorporate a Brønsted base or Lewis base moiety in addition to the thiourea core, have proven to be particularly effective in a range of asymmetric transformations by simultaneously activating both the nucleophile and the electrophile.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and chiral thiourea catalysts have been instrumental in achieving high enantioselectivity. Bifunctional thiourea catalysts, such as Takemoto's catalyst, are highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds.[2]

Table 1: Performance of Chiral Thiourea Catalysts in Asymmetric Michael Additions

| Catalyst | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| Takemoto's Catalyst | trans-β-Nitrostyrene | Diethyl malonate | Toluene | 95 | 93 | [3] |

| Schreiner's Thiourea | Chalcone | Acetylacetone | Toluene | 92 | 85 | [4] |

| Bifunctional carbohydrate-thiourea | trans-β-Nitrostyrene | Cyclohexanone | Solvent-free | <99 | <95 | [5] |

| Calix[6]thiourea cyclohexanediamine | β-Nitrostyrene | Acetylacetone | Toluene/Water | 99 | 94 | [4] |

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for which chiral thiourea catalysts have been successfully employed. These catalysts can promote the reaction between ketones and aldehydes to generate β-hydroxy ketones with high stereocontrol.

Table 2: Thiourea-Catalyzed Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |

| Quinidine thiourea | Isatin | Acetone | Not Specified | 85 | 91 | [7] |

| L-proline/cholesterol-based thiourea | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 94 | 93 | [8] |

Asymmetric Strecker and Pictet-Spengler Reactions

Thiourea catalysts have also proven effective in the synthesis of α-amino nitriles via the Strecker reaction and in the cyclization of β-arylethylamines to form tetrahydro-β-carbolines through the Pictet-Spengler reaction.[9][10]

Table 3: Application of Thiourea Catalysts in Strecker and Pictet-Spengler Reactions

| Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |

| Acyl-Strecker | Betti base derived thiourea | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Acetyl cyanide | Moderate | Moderate | [11] |

| Pictet-Spengler | Chiral Thiourea/Benzoic Acid | Tryptamine | p-Chlorobenzaldehyde | 54 | 88 | [12] |

Thiourea Derivatives in Heterocyclic Synthesis

Thiourea is a versatile precursor for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] These compounds are known to exhibit a wide range of biological activities.

Table 4: Synthesis of Dihydropyrimidin(thi)ones via the Biginelli Reaction

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | SnCl2·2H2O | Ethanol | 92 | [13] |

| 4-Chlorobenzaldehyde | Acetylacetone | Ammonium chloride | Solvent-free | Good | [14] |

| Various aromatic aldehydes | Ethyl acetoacetate | [Btto][p-TSA] | Solvent-free | Good | [6] |

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide, such as thiourea.[15] This reaction is known for its high yields and operational simplicity.

Table 5: Hantzsch Synthesis of Thiazole Derivatives

| α-Haloketone | Thioamide | Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol, reflux | 99 | [16] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, ethanol/water | 79-90 | [17] |

Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to polysubstituted 2-aminothiophenes through a multi-component reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[18]

Table 6: Gewald Synthesis of 2-Aminothiophenes

| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 96 | [19] |

| Various ketones | Malononitrile | Sodium polysulfides | Water | 42-90 |

Experimental Protocols

Synthesis of a Chiral Thiourea Catalyst: N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea)

This protocol describes the synthesis of a widely used chiral thiourea organocatalyst.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Carbon disulfide

-

Triethylamine

-

Ethyl chloroformate

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a solution of 3,5-bis(trifluoromethyl)aniline (2.0 equiv.) in DCM, add triethylamine (2.2 equiv.).

-

Cool the mixture to 0 °C and add carbon disulfide (1.0 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture again to 0 °C and add ethyl chloroformate (1.1 equiv.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired thiourea.

Asymmetric Michael Addition using Takemoto's Catalyst

This protocol outlines a general procedure for the enantioselective Michael addition of a malonate to a nitro-olefin catalyzed by a bifunctional thiourea.

Materials:

-

Takemoto's catalyst (1-10 mol%)

-

trans-β-Nitrostyrene (1.0 equiv.)

-

Diethyl malonate (1.5 equiv.)

-

Toluene

Procedure:

-

To a stirred solution of trans-β-nitrostyrene in toluene, add Takemoto's catalyst.

-

Add diethyl malonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-thione Synthesis

This protocol describes a one-pot synthesis of a dihydropyrimidinethione.

Materials:

-

Aromatic aldehyde (1.0 equiv.)

-

Ethyl acetoacetate (1.0 equiv.)

-

Thiourea (1.5 equiv.)

-

Catalytic amount of a Lewis or Brønsted acid (e.g., SnCl2·2H2O)

-

Ethanol

Procedure:

-

A mixture of the aldehyde, ethyl acetoacetate, thiourea, and the catalyst in ethanol is refluxed for several hours.

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure 3,4-dihydropyrimidin-2(1H)-thione.[13]

Hantzsch Thiazole Synthesis

This protocol provides a method for the synthesis of a 2-aminothiazole derivative.

Materials:

-

α-Bromoacetophenone (1.0 equiv.)

-

Thiourea (1.2 equiv.)

-

Ethanol

Procedure:

-

A mixture of α-bromoacetophenone and thiourea in ethanol is heated at reflux.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt.

-

The resulting precipitate is filtered, washed with water, and dried to afford the 2-aminothiazole product.[15][16]

Gewald Aminothiophene Synthesis

This protocol describes the synthesis of a polysubstituted 2-aminothiophene.

Materials:

-

Cyclohexanone (1.0 equiv.)

-

Malononitrile (1.0 equiv.)

-

Elemental sulfur (1.1 equiv.)

-

Morpholine (catalytic amount)

-

Methanol

Procedure:

-

A mixture of cyclohexanone, malononitrile, elemental sulfur, and morpholine in methanol is stirred at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours, as monitored by TLC.

-

The reaction mixture is cooled in an ice bath to induce crystallization.

-

The solid product is collected by filtration, washed with cold methanol, and dried to give the 2-aminothiophene.

Visualizing the Mechanisms and Workflows

Catalytic Cycle of a Bifunctional Thiourea in an Asymmetric Michael Addition

Caption: Catalytic cycle of a bifunctional thiourea in an asymmetric Michael addition.

General Experimental Workflow for Thiourea-Catalyzed Heterocycle Synthesis

Caption: General workflow for thiourea-catalyzed synthesis of heterocyclic compounds.

Logical Relationship in Bifunctional Thiourea Catalysis

Caption: Logical relationship of components in bifunctional thiourea catalysis.

References

- 1. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional thiourea catalyzed asymmetric Michael addition of anthrone to methyleneindolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. N-[3,5-bis(trifluoromethyl)phenyl]-N’cyclohexylthiourea synthesis - chemicalbook [chemicalbook.com]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to CAS 4338-95-8 (S-Methylisothiourea Hydroiodide)

For Researchers, Scientists, and Drug Development Professionals

Core Information and Chemical Structure

S-Methylisothiourea hydroiodide, identified by the CAS number 4338-95-8, is a versatile chemical reagent primarily utilized in organic synthesis and as a pharmacological tool. It is the hydroiodide salt of S-methylisothiourea. This compound is a stable, crystalline solid that serves as a key intermediate in the preparation of various guanidine-containing molecules and as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Synonyms: Methyl carbamimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide, S-Methylisothiouronium iodide.[1]

Chemical Structure:

-

SMILES: CSC(=N)N.I

-

InChI Key: LFXAECSQJSRSTP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of S-Methylisothiourea hydroiodide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇IN₂S | [2] |

| Molecular Weight | 218.06 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 82 °C or 115-118 °C (values vary across suppliers) | |

| Density | ~1.26 g/cm³ | |

| Solubility | Soluble in polar solvents like ethanol and water. | |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. |

Applications in Research and Development

S-Methylisothiourea hydroiodide has two primary areas of application: as a reagent in organic synthesis for the formation of guanidines, and as a selective inhibitor of inducible nitric oxide synthase (iNOS) in biomedical research.

Guanidinylation of Amines

The S-methylisothiourea moiety is an excellent electrophile that readily reacts with primary and secondary amines to form guanidines. This process, known as guanidinylation, is fundamental in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. The guanidinium group is a key functional group in many natural products and drug molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

S-Methylisothiourea is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS).[2][3][4] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Overproduction of NO by iNOS is implicated in various inflammatory diseases, septic shock, and some cancers. As a selective inhibitor, S-methylisothiourea is a valuable tool for studying the roles of iNOS in these processes and for the development of therapeutic agents targeting iNOS. The inhibition is competitive with the substrate L-arginine.[2]

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide (CAS 4338-95-8)

This protocol is adapted from established methods for the S-alkylation of thiourea.

Materials:

-

Thiourea

-

Methyl iodide

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of methyl iodide to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry under vacuum.

General Protocol for the Guanidinylation of a Primary Amine

This protocol provides a general method for the synthesis of a monosubstituted guanidine from a primary amine using S-methylisothiourea hydroiodide.

Materials:

-

S-Methylisothiourea hydroiodide (CAS 4338-95-8)

-

Primary amine of interest

-

Triethylamine or another suitable base

-

Ethanol or another suitable polar solvent

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve the primary amine and an equimolar amount of S-methylisothiourea hydroiodide in ethanol in a round-bottom flask.

-

Add a slight excess (1.1 equivalents) of triethylamine to the mixture to act as a base and neutralize the hydroiodide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired guanidine.

In Vitro Assay for iNOS Inhibition in Macrophage Cell Culture

This protocol outlines a general workflow to assess the inhibitory effect of S-methylisothiourea hydroiodide on iNOS activity in a cell-based assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional, can enhance iNOS induction)

-

S-Methylisothiourea hydroiodide (CAS 4338-95-8)

-

Griess Reagent for nitrite determination

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of S-methylisothiourea hydroiodide. Incubate for 1-2 hours.

-

iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include control wells with no stimulation and wells with stimulation but no inhibitor.

-

Incubation: Incubate the plates for 24 hours to allow for iNOS expression and nitric oxide production.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of S-methylisothiourea hydroiodide that causes 50% inhibition of nitrite production (IC₅₀ value) to quantify its inhibitory potency.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway for iNOS Induction and its Inhibition

The expression of inducible nitric oxide synthase (iNOS) is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate this pathway, leading to the transcription of the NOS2 gene, which encodes for iNOS. S-Methylisothiourea acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.

References

- 1. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Inducible Nitric Oxide Synthase-NO· by Lipoarabinomannan of Mycobacterium tuberculosis Is Mediated by MEK1-ERK, MKK7-JNK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Catalyst's Crucial Role: A Deep Dive into the Theoretical Mechanisms of Penicillin Rearrangement

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, the cornerstone of penicillin's antibacterial prowess, is also a source of its chemical instability. This inherent reactivity makes penicillin and its derivatives susceptible to a variety of rearrangement reactions, often facilitated by catalysts. Understanding the theoretical underpinnings of these rearrangements is paramount for drug development, enabling the design of more stable and effective antibiotics, and for the synthesis of novel therapeutic agents. This technical guide elucidates the core theoretical mechanisms of penicillin rearrangement under the influence of acid, base, and enzymatic catalysts, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Acid-Catalyzed Rearrangement: A Cascade of Ring-Opening and Restructuring

Under acidic conditions, penicillin undergoes a series of complex rearrangements, primarily initiated by the protonation of the β-lactam ring. This process is a significant contributor to the degradation of penicillins in acidic environments like the stomach, impacting their oral bioavailability.[1] The degradation pathway in acidic media has been a subject of kinetic analysis, with proposed pathways identifying key degradation products.[2][3]

The primary acid-catalyzed rearrangement leads to the formation of penillic acid. This intramolecular rearrangement involves a cascade of electronic shifts and ring openings. A plausible mechanism, supported by early electronic theory, has been proposed for this transformation.[4] The process is thought to involve the opening of the β-lactam ring to form a carbocation intermediate, which then undergoes further rearrangement.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the initial steps of acid-catalyzed hydrolysis of the β-lactam ring. These studies help in understanding the electronic effects of adjacent functional groups on the reaction kinetics.[5] For instance, the electron-withdrawing nature of the phenoxymethyl side chain in Penicillin V reduces the electron density on the β-lactam carbonyl oxygen, making it less susceptible to protonation and subsequent acid-catalyzed hydrolysis compared to Penicillin G.[1]

Another significant acid-catalyzed rearrangement involves the conversion of penicillin derivatives to 1,4-thiazepines, which can be facilitated by Lewis acids such as antimony pentachloride.[6][7] This reaction proceeds through a different mechanistic pathway, highlighting the diverse reactivity of the penicillin scaffold under acidic conditions.

Theoretical Mechanism of Penillic Acid Rearrangement

The acid-catalyzed rearrangement to penillic acid is a classic example of the instability of the penicillin nucleus. The currently accepted mechanism involves several key steps:

-

Protonation of the β-lactam carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the β-lactam ring, which increases the electrophilicity of the carbonyl carbon.

-

Intramolecular nucleophilic attack: The lone pair of electrons on the nitrogen atom of the thiazolidine ring attacks the activated carbonyl carbon of the β-lactam ring.

-

Cleavage of the C-N bond: This attack leads to the cleavage of the amide bond in the β-lactam ring, forming a transient intermediate.

-

Rearrangement and ring formation: The intermediate undergoes a series of rearrangements, including the formation of an imidazoline ring, ultimately leading to the structure of penillic acid.[4]

Base-Catalyzed Rearrangement: A Different Path to Degradation

In alkaline environments, penicillin also undergoes degradation, but through a different mechanistic pathway than in acidic conditions. Base-catalyzed hydrolysis of the β-lactam ring is a primary degradation route. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring.

The initial product of this hydrolysis is penicilloic acid, which is biologically inactive. The formation of penicilloic acid involves the opening of the four-membered β-lactam ring to form a carboxylic acid and a secondary amine. Further degradation of penicilloic acid can occur under basic conditions.

Enzyme-Catalyzed Rearrangement and Degradation

Enzymes, particularly β-lactamases, are highly efficient catalysts for the degradation of penicillins. This enzymatic activity is the primary mechanism of bacterial resistance to β-lactam antibiotics. β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[8]

The catalytic mechanism of β-lactamases typically involves a serine residue in the active site that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a covalent acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the inactivated penicillin (as penicilloic acid) and regenerate the free enzyme.

Besides β-lactamases, other enzymes like penicillin acylase (also known as penicillin amidase) are used industrially to catalyze the hydrolysis of the acyl side chain of penicillins, such as Penicillin G, to produce 6-aminopenicillanic acid (6-APA).[9][10] 6-APA is a crucial intermediate for the synthesis of semi-synthetic penicillins. The enzymatic synthesis of 6-APA is a highly efficient and environmentally friendly alternative to chemical methods.[11][12]

Metal-Ion Catalyzed Rearrangement

Transition metal ions can also act as catalysts in the rearrangement and degradation of penicillins. For example, the hydrolysis and aminolysis of benzylpenicillin can be catalyzed by copper(II) ions.[13] The mechanism involves the formation of a 1:1 complex between the metal ion and the penicillin molecule, which significantly enhances the rate of nucleophilic attack by hydroxide ions or amines on the β-lactam ring. The coordination of the metal ion is believed to involve the ionized carboxyl group of the penicillin.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the catalyzed rearrangement and degradation of penicillin.

| Catalyst/Condition | Penicillin Derivative | Reaction | Key Parameters | Value | Reference |

| Acidic Media (pH 2.7) | Penicillin G | Degradation | Apparent first-order rate constant | Calculated for each reaction step | [2] |

| β-lactamase (OtLac) | Penicillin V | Biodegradation | Km | 17.86 µM | [8] |

| kcat | 25.82 s-1 | [8] | |||

| β-lactamase (OtLac) | Penicillin G | Biodegradation | Km | 32.75 µM | [8] |

| kcat | 22.28 s-1 | [8] | |||

| Penicillin Acylase | Penicillin G / Ampicillin analogues | Hydrolysis/Synthesis | Solvent deuterium KIE on kcat | ~2 | [13] |

Experimental Protocols

Protocol 1: Rearrangement of Methyl 6α-chloropenicillanate to a 1,4-Thiazepine Derivative

Objective: To induce the rearrangement of a penicillin derivative to a 1,4-thiazepine using a Lewis acid catalyst.

Materials:

-

Methyl 6α-chloropenicillanate

-

Antimony pentachloride (SbCl5)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Chromatography supplies for purification (e.g., silica gel)

Procedure:

-

Dissolve methyl 6α-chloropenicillanate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C, as optimized for the specific substrate).

-

Slowly add a solution of antimony pentachloride in dichloromethane to the stirred reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Perform an aqueous workup to extract the organic product.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the methyl (3S)-6-chloro-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylate.[6]

Protocol 2: Enzymatic Hydrolysis of Penicillin G to 6-Aminopenicillanic Acid (6-APA)

Objective: To produce 6-APA from Penicillin G using immobilized penicillin G acylase.

Materials:

-

Penicillin G Potassium Salt

-

Immobilized Penicillin G Acylase (e.g., from E. coli)

-

Potassium phosphate buffer (0.1 M, pH 7.5-8.0)

-

Sodium hydroxide (1N)

-

pH meter or pH-stat

-

Temperature-controlled reaction vessel

-

Filtration or centrifugation equipment

Procedure:

-

Prepare a solution of Penicillin G potassium salt (e.g., 5% w/v) in 0.1 M potassium phosphate buffer.

-

Suspend the immobilized Penicillin G Acylase in the buffered Penicillin G solution.

-

Place the reaction mixture in a temperature-controlled vessel and maintain the temperature between 35-40°C.

-

Continuously monitor the pH of the reaction. As the reaction proceeds, phenylacetic acid is produced, which will lower the pH.

-

Maintain the pH at an optimal level (typically 7.8-8.1) by the controlled addition of 1N sodium hydroxide.

-

Monitor the reaction progress by tracking the consumption of NaOH or by analyzing samples using HPLC.

-

Continue the reaction until a high conversion of Penicillin G to 6-APA is achieved (typically >90%).

-

Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

-

The resulting solution containing 6-APA can then be subjected to further purification steps.[10]

Conclusion

The rearrangement of the penicillin nucleus is a multifaceted process governed by the catalytic environment. A thorough understanding of the theoretical mechanisms of acid-catalyzed, base-catalyzed, and enzyme-mediated rearrangements is critical for the rational design of new β-lactam antibiotics with improved stability and efficacy. Computational studies, coupled with kinetic and mechanistic experiments, continue to unravel the intricate details of these transformations, providing a solid foundation for future innovations in antibiotic drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nobelprize.org [nobelprize.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Studies related to penicillins. Part IV. The rearrangement of penicillanic acid derivatives to 1,4-thiazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 8. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. [askfilo.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of S-Methylisothiourea Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea hydroiodide is a versatile and highly reactive reagent in organic synthesis, primarily utilized as an efficient electrophilic source for the introduction of a guanidinyl moiety. This technical guide provides a comprehensive overview of the core reactivity of S-Methylisothiourea hydroiodide, with a focus on its application in the synthesis of guanidines and pyrimidine derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document details its chemical and physical properties, outlines key reaction mechanisms, provides explicit experimental protocols, and summarizes relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

S-Methylisothiourea exists as a salt, commonly with sulfate or hydroiodide counter-ions, as the free base is unstable.[1] The hydroiodide salt, S-Methylisothiourea hydroiodide, is a key intermediate in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a reactive S-methyl group, which acts as an excellent leaving group upon nucleophilic attack at the central carbon atom. This reactivity profile makes it an indispensable tool for the construction of guanidines and for its use in multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidines. These resulting molecular frameworks are of significant interest in medicinal chemistry due to their presence in a multitude of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of S-Methylisothiourea hydroiodide is presented in the table below. This data is crucial for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇IN₂S | [2] |

| Molecular Weight | 218.06 g/mol | [2] |

| CAS Number | 4338-95-8 | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 113-117 °C | [4] |

| Solubility | Soluble in water and alcohols. | [1] |

| Synonyms | Methyl carbamimidothioate hydroiodide, Methyl aminomethanimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide | [2] |

Spectroscopic Data

Spectroscopic data is essential for the characterization and purity assessment of S-Methylisothiourea hydroiodide. While specific spectra are best obtained experimentally on the sample in use, typical spectral characteristics are outlined below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the S-methyl protons and the amine protons. |

| ¹³C NMR | Resonances for the S-methyl carbon and the amidinium carbon. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=N stretching, and C-N stretching vibrations.[2] |

Reactivity and Key Reactions

The reactivity of S-Methylisothiourea hydroiodide is dominated by the electrophilicity of the central carbon atom of the isothiourea moiety. The S-methyl group is a good leaving group, facilitating nucleophilic substitution reactions.

Synthesis of Guanidines (Guanylation)

The most prominent application of S-Methylisothiourea hydroiodide is in the synthesis of guanidines through reaction with primary and secondary amines. This process, known as guanylation, involves the displacement of the methylthio group by the amine nucleophile.

The general workflow for a guanylation reaction is depicted below:

Caption: General experimental workflow for guanylation.

The reaction mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-Methylisothiourea, followed by the elimination of methanethiol.

Caption: Mechanism of guanidine synthesis.

Synthesis of Pyrimidines (Biginelli Reaction)

S-Methylisothiourea and its salts are also employed in the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. The use of S-methylisothiourea leads to the formation of 2-(methylthio)dihydropyrimidines, which are versatile intermediates for further functionalization.

The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[5][6][7][8]

Caption: Simplified Biginelli reaction pathway.

Experimental Protocols

General Synthesis of S-Methylisothiourea Hydroiodide

This protocol describes the synthesis of S-Methylisothiourea hydroiodide from thiourea and methyl iodide.

Materials:

-

Thiourea

-

Methyl iodide

-

Ethanol

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add methyl iodide dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature. The product will precipitate out of the solution over time.

-

After the reaction is complete (typically monitored by TLC), filter the solid product.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain S-Methylisothiourea hydroiodide as a crystalline solid.

Synthesis of a Guanidine Derivative

This protocol provides a general procedure for the guanylation of a primary amine.

Materials:

-

S-Methylisothiourea hydroiodide

-

Primary amine (e.g., benzylamine)

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

To a solution of the primary amine in ethanol, add S-Methylisothiourea hydroiodide.

-

If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base like triethylamine may be added to liberate the free amine.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the evolution of methanethiol (stench) or by TLC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude guanidinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data for Guanidine Synthesis (Example Yields):

| Amine | Product | Yield (%) |

| Benzylamine | Benzylguanidinium iodide | >90 |

| Aniline | Phenylguanidinium iodide | 70-85 |

| Cyclohexylamine | Cyclohexylguanidinium iodide | 85-95 |

Yields are approximate and can vary based on reaction conditions and purification methods.

Biological Activity and Role in Drug Discovery